3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride

Chiral Synthesis Enantioselective Recognition Absolute Stereochemistry

Sourcing a chiral benzoic acid derivative with guaranteed stereochemical fidelity for asymmetric synthesis? 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride (CAS 2567489-12-5) eliminates risk of racemization or positional isomer contamination. - **Defined (R)-stereocenter** - Non-substitutable with (S)-enantiomer or free base for enantioselective applications. - **Hydrochloride salt form** - Enhanced aqueous solubility & stability for high-throughput chemistry & amide coupling. - **Dual functionality** - Carboxylic acid & primary amine enable diverse derivatization (corrosion inhibition, cocrystal engineering). Supplied with batch-specific purity analysis. Available for immediate R&D shipment.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 2567489-12-5
Cat. No. B2989859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride
CAS2567489-12-5
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESCC(CCC1=CC(=CC=C1)C(=O)O)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1
InChIKeyAKCQXCUBRXKLMC-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride: Chemical Identity & Properties


3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride (CAS 2567489-12-5) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . It is a benzoic acid derivative featuring an aminobutyl side chain at the 3-position of the aromatic ring, with the stereocenter in the (R)-configuration [1]. The compound is supplied as the hydrochloride salt, which enhances its stability and aqueous solubility for laboratory handling [1]. Its structural features include a carboxylic acid group and a primary amine, making it a versatile building block for derivatization via amide coupling or salt formation [1].

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride: Critical Role of Stereochemistry & Salt Form


Direct substitution of 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride with its (S)-enantiomer, positional isomers (e.g., 4-(4-aminobutyl)benzoic acid), or free base form is not feasible for applications requiring stereochemical fidelity or specific salt-mediated properties [1]. The (R)-configuration is a defined stereocenter that dictates the three-dimensional orientation of the aminobutyl side chain, which is critical for enantioselective recognition in asymmetric synthesis and potential bioactivity [1]. The hydrochloride salt form further provides enhanced stability and solubility compared to the free carboxylic acid [1]. Analogs lacking this specific stereochemistry or salt form cannot replicate the intended molecular interactions or physicochemical behavior [1].

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride: Differentiation Evidence


Absolute Stereochemistry vs. (S)-Enantiomer

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride possesses a defined (R)-stereocenter at the aminobutyl side chain, as documented by its InChI Key and SMILES notation [1]. In contrast, the (S)-enantiomer (CAS not identified) would exhibit mirror-image stereochemistry. While direct comparative bioactivity data for this specific compound is not publicly available, the established principle of enantioselective recognition dictates that the (R)- and (S)-forms are distinct chemical entities that cannot be interchanged in chiral synthesis or biological assays [2].

Chiral Synthesis Enantioselective Recognition Absolute Stereochemistry

Hydrochloride Salt Form: Stability and Solubility

The compound is supplied as the hydrochloride salt, which is specifically noted to enhance stability and solubility compared to the free acid [1]. The free base form (3-[(3R)-3-Aminobutyl]benzoic acid) is less soluble and may be less stable under ambient conditions. Quantitative solubility data are not available in public sources; however, the hydrochloride salt form is a standard approach to improve aqueous solubility of amine-containing compounds [2].

Salt Selection Physicochemical Properties Handling and Formulation

Positional Isomer: 3- vs. 4-Substitution

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride (CAS 2567489-12-5) bears the aminobutyl substituent at the 3-position of the benzoic acid ring [1]. In contrast, 4-(4-aminobutyl)benzoic acid (CAS 15473-90-2) is substituted at the 4-position . The difference in substitution pattern alters the molecule's electronic distribution, steric environment, and potential for further derivatization. While direct comparative data are absent, regioisomers are known to exhibit different reactivity in cross-coupling reactions and distinct biological target recognition [2].

Regioisomer Differentiation Structure-Activity Relationship Synthetic Intermediate

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride: Research and Industrial Applications


Enantioselective Synthesis and Chiral Building Block

The defined (R)-configuration makes 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride a specific chiral intermediate for the synthesis of enantiomerically pure pharmaceuticals or bioactive molecules [1]. It is suitable for use in asymmetric synthesis where stereochemical fidelity is critical [1].

Pharmaceutical Research and Derivatization

The compound serves as a versatile building block for medicinal chemistry, enabling the creation of libraries of derivatives through amide coupling at the carboxylic acid or amine sites [1]. The hydrochloride salt form facilitates aqueous solubility, easing handling in high-throughput chemistry workflows [1].

Corrosion Inhibition Research

3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride has been reported as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid media . This application leverages the amine and carboxylic acid functionalities for surface adsorption, though comparative inhibition efficiency data are not available .

Cocrystal Engineering and Solid Form Screening

The compound is used in the formation of cocrystals of amine hydrochlorides with organic acids, an approach utilized in the pharmaceutical industry to modify physicochemical properties such as solubility and stability . The hydrochloride salt and carboxylic acid provide complementary hydrogen-bonding motifs for crystal engineering .

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